Cas no 315248-48-7 (N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide)
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide
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- MDL: MFCD01134281
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N170870-0.5mg |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N170870-1mg |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N170870-2.5mg |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| abcr | AB163411-1 g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163411-5 g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163411-10 g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide |
315248-48-7 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB163411-1g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide; . |
315248-48-7 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163411-5g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide; . |
315248-48-7 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163411-10g |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide; . |
315248-48-7 | 10g |
€482.50 | 2024-06-10 | ||
| A2B Chem LLC | AI77886-1mg |
N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide |
315248-48-7 | >90% | 1mg |
$201.00 | 2024-04-20 |
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide Suppliers
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide (CAS No. 315248-48-7): A Comprehensive Overview
N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide, identified by the CAS registry number 315248-48-7, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in pharmacology, materials science, and organic synthesis. The molecule's structure features a central sulfonyl group (sulfonyl group) that connects a phenoxyphenyl amine moiety to an ethanamide group, creating a versatile platform for chemical modification and functionalization.
Recent advancements in synthetic chemistry have enabled the precise synthesis of N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide, leveraging advanced catalytic systems and modular assembly strategies. Researchers have employed methodologies such as Suzuki-Miyaura coupling and Ullmann-type reactions to construct the compound's intricate architecture. These techniques not only enhance the efficiency of synthesis but also allow for the incorporation of diverse substituents, expanding the compound's potential applications.
The compound's chemical structure is characterized by a biphenyl system with a phenoxy group attached to one phenyl ring. This arrangement imparts unique electronic and steric properties, making it an attractive candidate for use in drug discovery programs. The sulfonyl group plays a pivotal role in modulating the compound's pharmacokinetic properties, such as solubility and bioavailability, which are critical for its performance as a therapeutic agent.
Emerging research has highlighted the potential of N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide in the field of oncology. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation, offering a promising avenue for the development of anti-cancer therapies. Additionally, the compound has shown selectivity towards certain tumor cell lines, suggesting its potential as a targeted therapeutic agent.
In materials science, this compound has been explored as a precursor for advanced materials with tailored electronic properties. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor applications. For instance, researchers have utilized it to develop metal-organic frameworks (MOFs) with enhanced stability and surface area, which are valuable for gas storage and separation technologies.
The synthesis of N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide involves a multi-step process that begins with the preparation of intermediate sulfonamides. The reaction sequence typically includes nucleophilic aromatic substitution and amide bond formation steps, which are optimized to ensure high yields and purity. Recent studies have focused on green chemistry approaches to minimize waste and improve sustainability in the synthesis process.
From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure, stereochemistry, and crystalline properties, which are essential for understanding its behavior in different environments.
In conclusion, N-(4-(((4-Phenoxyphenyl)amino)sulfonyl)phenyl)ethanamide (CAS No. 315248-48-7) represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, coupled with recent research breakthroughs, positions it as a valuable tool in drug discovery, materials science, and chemical synthesis. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to scientific progress.
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